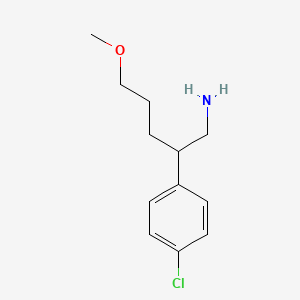
2-(4-Chlorophenyl)-5-methoxypentan-1-amine
Overview
Description
2-(4-Chlorophenyl)-5-methoxypentan-1-amine (CMP) is an organic compound belonging to the class of compounds known as amines. It is a colorless, water-soluble solid with a molecular weight of 209.6 g/mol, and is commonly used in scientific research. CMP is used in a variety of applications, from biochemistry to drug development, and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Crystal Structure and Molecular Interactions
- A study by Butcher et al. (2007) focused on the crystal structure of a molecule closely related to 2-(4-Chlorophenyl)-5-methoxypentan-1-amine, highlighting the intramolecular and intermolecular hydrogen bonding patterns that contribute to the stability of the crystal packing. These findings may have implications for understanding the physical properties and reactivity of similar compounds (Butcher et al., 2007).
Synthetic Applications
- Khalid et al. (2020) reported on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, involving functional groups similar to those in 2-(4-Chlorophenyl)-5-methoxypentan-1-amine. This work provides insights into the synthetic versatility of such compounds and their potential applications in organic synthesis and medicinal chemistry (Khalid et al., 2020).
Antimicrobial Properties
- Research by Sah et al. (2014) explored the synthesis of formazans from a Mannich base derived from a compound structurally related to 2-(4-Chlorophenyl)-5-methoxypentan-1-amine, investigating their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Sah et al., 2014).
Chemical Reactivity and Mechanisms
- A study by Castro et al. (2001) on the kinetics and mechanisms of reactions involving compounds with similar functional groups provides valuable information on the reactivity of such molecules, which could be relevant for understanding the behavior of 2-(4-Chlorophenyl)-5-methoxypentan-1-amine in chemical reactions (Castro et al., 2001).
Molecular Design and Drug Development
- The transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation, as discussed by Ding and Silverman (1993), illustrates the potential for chemical modifications of compounds like 2-(4-Chlorophenyl)-5-methoxypentan-1-amine to achieve desired biological activities, which is crucial for drug design and development (Ding & Silverman, 1993).
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methoxypentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-15-8-2-3-11(9-14)10-4-6-12(13)7-5-10/h4-7,11H,2-3,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMZRAMRDRFCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(CN)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methoxypentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



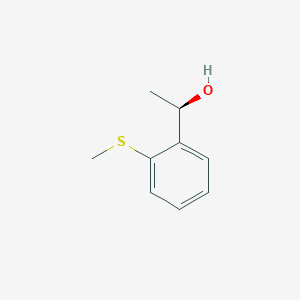
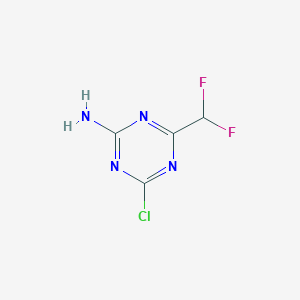
![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)

amine](/img/structure/B1432374.png)
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)
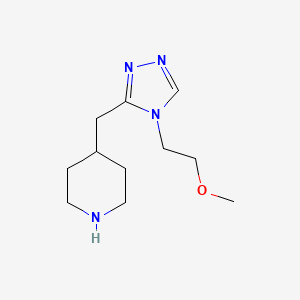
![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)
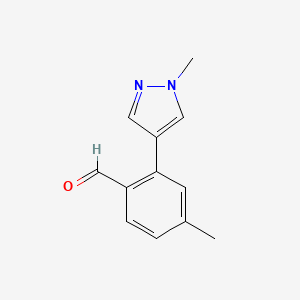
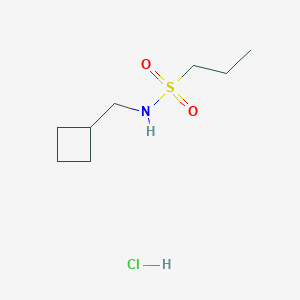
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
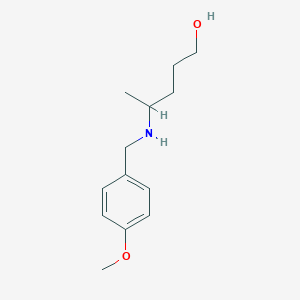
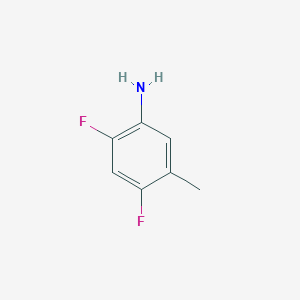
![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)